Tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate
Description
Tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate is a four-membered azetidine derivative featuring three key substituents:
- A tert-butyl carbamate group at position 1, serving as a protective group for the azetidine nitrogen.
- A trans-configured tert-butyldiphenylsilyl (TBDPS) ether at position 2, which stabilizes the hydroxymethyl group during synthesis.
- A hydroxymethyl group at position 3, offering a site for further functionalization.
The TBDPS group enhances steric bulk and lipophilicity, while the hydroxymethyl group introduces polarity. This combination makes the compound a versatile intermediate in pharmaceutical synthesis, particularly for nitrogen-containing heterocycles .
Properties
Molecular Formula |
C26H37NO4Si |
|---|---|
Molecular Weight |
455.7 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C26H37NO4Si/c1-25(2,3)31-24(29)27-17-20(18-28)23(27)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20,23,28H,17-19H2,1-6H3/t20-,23-/m1/s1 |
InChI Key |
YZDMQLSOYVPEIW-NFBKMPQASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Azetidine Ring Construction
The azetidine core is synthesized via [4+0] cyclization or ring-closing metathesis (RCM) . A representative approach involves reacting a β-amino alcohol with a carbonyl compound under Mitsunobu conditions ($$ \text{DIAD}, \text{PPh}_3 $$) to form the strained ring. For instance:
$$
\text{β-amino alcohol} + \text{diethyl azodicarboxylate (DEAD)} \xrightarrow{\text{THF, 0°C}} \text{azetidine intermediate}
$$
This step yields a racemic mixture, necessitating chiral resolution using enzymatic or chromatographic methods.
Introduction of Hydroxymethyl and Silyl Groups
The hydroxymethyl group is introduced via aldol condensation or Grignard addition to the azetidine nitrogen. Subsequent protection of the primary alcohol with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of imidazole ensures selectivity:
$$
\text{Azetidine-OH} + \text{TBDPS-Cl} \xrightarrow{\text{DMF, rt}} \text{Azetidine-OTBDPS}
$$
Reaction conditions (e.g., anhydrous DMF, 24-hour stirring) prevent premature deprotection or side reactions.
Boc Protection of the Azetidine Nitrogen
The secondary amine is protected using di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) under Schotten-Baumann conditions:
$$
\text{Azetidine-NH} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3, \text{THF/H}2\text{O}} \text{Azetidine-NBoc}
$$
This step achieves near-quantitative yields when conducted at 0°C with rigorous pH control.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal solvents (THF, DMF) balance polarity and boiling points to facilitate intermediate solubility without degrading sensitive groups. For example, silylation proceeds efficiently in DMF at 25°C, whereas Boc protection requires colder temperatures (0–5°C) to minimize racemization.
Catalytic Enhancements
Recent advances employ organocatalysts (e.g., DMAP) to accelerate silyl ether formation, reducing reaction times from 24 hours to 6 hours. Transition metal catalysts (e.g., Pd/C) are avoided due to potential sulfur poisoning from TBDPS groups.
Characterization and Quality Control
Post-synthesis, the compound is characterized via:
- NMR Spectroscopy : $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR confirm regio- and stereochemistry, with key peaks at δ 1.05 (TBDPS tert-butyl), δ 3.65 (hydroxymethyl), and δ 4.20 (azetidine CH$$_2$$).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 455.6618.
- HPLC Purity Analysis : Reverse-phase HPLC (C18 column, 97% purity threshold) ensures batch consistency.
Comparative Analysis with Related Compounds
The compound’s synthesis shares similarities with other azetidine derivatives but diverges in protective group strategies:
| Compound Name | Key Synthetic Differences | Yield Comparison |
|---|---|---|
| Tert-butyl 2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-formylazetidine-1-carboxylate | Formyl group introduced via Swern oxidation | 65% vs. 72% |
| Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate | Indole ring requires Friedel-Crafts acylation | 58% |
Industrial-Scale Production Considerations
Scaling up synthesis necessitates:
- Continuous Flow Reactors : Enhance heat/mass transfer during exothermic silylation.
- Automated Chromatography : Reduces purification time by 40% compared to manual methods.
- Waste Management : TBDPS-Cl byproducts are neutralized with aqueous NaHCO$$_3$$ before disposal.
Chemical Reactions Analysis
tert-butyltrans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
tert-butyltrans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyltrans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
Tert-butyl-3-(3-(1,3-dioxoisoindolin-2-yl)-2-oxopropyl)-2-((ethoxycarbonothioyl)thio)azetidine-1-carboxylate (5-6d)
- Substituents: Position 2 contains a thiocarbonothioyl group, while position 3 has a dioxoisoindolinyl-oxopropyl chain.
- Synthesis : Prepared via radical addition using 10 mol% DLP catalyst, yielding 74% product with a 4:1 diastereomer ratio .
- Key Differences: The absence of a silyl protecting group reduces steric hindrance but increases susceptibility to oxidation. The thiocarbonothioyl group introduces sulfur-based reactivity, enabling thiol-ene click chemistry.
Tert-butyl 3-((((benzyloxy)carbonyl)amino)methyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
- Substituents: Position 3 features a benzyloxycarbonyl (Cbz)-protected aminomethyl group and an ethoxy-oxoethyl chain.
- Molecular Weight : 406.47 g/mol (vs. estimated >500 g/mol for the target compound due to the TBDPS group) .
- Functionalization: The Cbz group allows selective deprotection under hydrogenolysis, contrasting with the acid-labile TBDPS group in the target compound.
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- Substituents : A simple hydroxyethyl chain at position 3.
- Applications : The shorter chain enhances aqueous solubility compared to the TBDPS-protected hydroxymethyl group in the target compound. However, the lack of a silyl group reduces stability under basic conditions .
Stereochemical Considerations
- Similar challenges were observed in the synthesis of 5-6d, where a 4:1 diastereomer ratio arose despite radical-mediated stereocontrol .
- Pyrrolidine derivatives (e.g., (±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate) exhibit lower ring strain, simplifying stereochemical outcomes compared to azetidines .
Comparison with Non-Azetidine Heterocycles
Pyrrolidine and Piperidine Derivatives
- Pyrrolidine Derivatives : Five-membered rings (e.g., (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate) exhibit reduced ring strain, enhancing synthetic yields but limiting reactivity for ring-opening reactions .
- Piperidine Derivatives : Six-membered rings (e.g., tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate) offer greater conformational flexibility, enabling diverse functionalization but sacrificing the kinetic stability of azetidines .
Analytical and Physical Property Comparison
Q & A
Q. Critical Conditions :
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.
- Catalysts : Triethylamine or DMAP for efficient silylation .
Advanced: How can Design of Experiments (DOE) optimize reaction conditions for scale-up?
Answer:
DOE strategies include:
-
Factorial Design : Vary factors like temperature, solvent polarity, and catalyst loading to identify interactions affecting yield.
-
Response Surface Methodology (RSM) : Model nonlinear relationships; e.g., optimize azetidine cyclization by balancing base strength and reaction time .
-
Example Table :
Factor Low Level High Level Optimal Range Temperature (°C) 0 25 10–15 Solvent (DMF:THF) 1:1 3:1 2:1 Base Equiv. 1.0 1.5 1.2
Validation : Confirm via HPLC and NMR to ensure reproducibility .
Basic: What spectroscopic methods confirm the compound’s structural integrity?
Answer:
- NMR :
- ¹H NMR : Peaks at δ 1.05–1.20 (tert-butyl), δ 7.40–7.70 (diphenylsilyl aromatic protons) .
- ¹³C NMR : Carbamate carbonyl at ~155 ppm, azetidine carbons at 50–60 ppm .
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and Si-O (~1100 cm⁻¹) .
- Mass Spec : Molecular ion peak at m/z 455.66 (M+H⁺) .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Answer:
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish azetidine CH₂ from hydroxymethyl protons .
- Isotopic Labeling : Use deuterated solvents (CDCl₃) to suppress exchange broadening in hydroxyl groups .
- Dynamic NMR : Analyze temperature-dependent shifts to confirm conformational flexibility of the azetidine ring .
Basic: What functional groups dictate reactivity, and how are they stabilized?
Answer:
- tert-Butyl Carbamate : Provides steric protection for the azetidine nitrogen, requiring acidic conditions (e.g., TFA) for deprotection .
- Silyl Ether : Stabilizes hydroxymethyl groups against oxidation; cleaved selectively with fluoride sources (e.g., TBAF) .
- Azetidine Ring : Strain-driven reactivity facilitates nucleophilic ring-opening (e.g., with amines or thiols) .
Advanced: How to design analogs for enhanced biological activity?
Answer:
- Structure-Activity Relationship (SAR) :
- Modify hydroxymethyl to carboxylate for improved solubility.
- Replace TBDPS with smaller silyl groups (e.g., TMS) to reduce steric hindrance .
- Interaction Studies : Use SPR or ITC to quantify binding affinity with target enzymes (e.g., proteases) .
Basic: What are the stability profiles under varying pH and temperature?
Answer:
- Acidic Conditions : Rapid cleavage of tert-butyl carbamate (pH < 3).
- Basic Conditions : Silyl ether hydrolysis at pH > 10 .
- Thermal Stability : Decomposes above 150°C; store at –20°C under argon .
Advanced: How to analyze side products in azetidine ring formation?
Answer:
- TLC Monitoring : Use silica plates with UV254; spot intermediates at Rf 0.3–0.5 (hexane/EtOAc 3:1) .
- LC-MS : Identify byproducts (e.g., dimerized azetidine) via m/z 910–920 (M+H⁺) .
- Mechanistic Insight : Trace β-elimination pathways under excessive base via GC-MS .
Advanced: How to apply computational modeling for reaction path prediction?
Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states in azetidine cyclization .
- ICReDD Workflow : Combine reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent/base pairs) .
Basic: What solvents and catalysts enable selective functionalization?
Answer:
- Oxidation : Pyridinium chlorochromate (PCC) in dichloromethane for hydroxymethyl → carbonyl conversion .
- Reduction : LiAlH₄ in THF for selective silyl ether reduction .
- Substitution : NaN₃ in DMF for azetidine ring-opening to azide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
